molecular formula C23H20N2O4 B2807032 Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate CAS No. 338785-27-6

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate

Cat. No.: B2807032
CAS No.: 338785-27-6
M. Wt: 388.423
InChI Key: UKLHKFUNMVMPPL-LTGZKZEYSA-N
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Description

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoylamino group, a phenoxyanilino group, and an acrylate moiety. Its molecular formula is C24H20N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate typically involves multi-step organic reactions. One common method includes the reaction of methyl acrylate with benzoyl chloride to form methyl 2-(benzoylamino)acrylate. This intermediate is then reacted with 4-phenoxyaniline under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(methylsulfonyl)-4-phenoxyanilino]acetyl}amino)benzoate
  • 2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid

Uniqueness

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl (E)-2-benzamido-3-(4-phenoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-28-23(27)21(25-22(26)17-8-4-2-5-9-17)16-24-18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-16,24H,1H3,(H,25,26)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHKFUNMVMPPL-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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